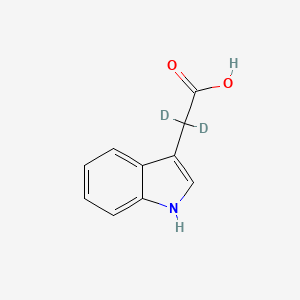

3-Indoleacetic acid-2,2-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-(1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-BFWBPSQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584049 |

Source

|

| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24420-86-8 |

Source

|

| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Indoleacetic acid-2,2-d2 chemical properties and stability

An In-depth Technical Guide to 3-Indoleacetic acid-2,2-d2: Chemical Properties and Stability

This guide provides a comprehensive overview of the chemical properties, stability, and common experimental applications of this compound (IAA-d2). Designed for researchers, scientists, and drug development professionals, this document consolidates key technical data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Chemical Properties

This compound is the deuterated form of 3-Indoleacetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.[1] The deuterium (B1214612) labeling at the C-2 position of the acetic acid side chain provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Chemical Name | Indole-3-acetic-2,2-d2 acid | |

| Synonyms | 3-IAA-2,2-d2, Deuterated indole-3-acetic acid | [1][2] |

| Molecular Formula | C₁₀D₂H₇NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| CAS Number | 24420-86-8 | |

| Appearance | Solid. Described as Pale Orange to Light Red or Light-Brown.[2] | |

| Melting Point | 165–169 °C | |

| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.[2][3] | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity (Assay) | ≥98% (CP) |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of IAA-d2.

Stability: The compound is stable if stored under the recommended conditions. The non-deuterated form is known to be sensitive to light.[3]

Storage Conditions:

-

Temperature: Store refrigerated at +2°C to +8°C. For long-term storage, -20°C is also cited.[1][3]

-

Light: Protect from light.

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.

Incompatible Materials: Avoid strong oxidizing agents.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can form.

Experimental Protocols

Synthesis of Indole-3-Acetic Acid (Conceptual)

While specific synthesis methods for the deuterated analog are proprietary, a common method for synthesizing the parent compound, IAA, involves the reaction of indole (B1671886) with glycolic acid in the presence of a base at high temperature and pressure. This provides a foundational understanding of its chemical synthesis.[4]

Protocol: Synthesis of IAA from Indole and Glycolic Acid [5]

-

Reactants: A rocking autoclave is charged with potassium hydroxide, indole, and 70% aqueous glycolic acid.

-

Reaction: The sealed autoclave is heated to 250°C and rocked for approximately 18 hours.

-

Extraction: After cooling, water is added, and the mixture is heated to 100°C to dissolve the resulting potassium indole-3-acetate.

-

Purification: The aqueous solution is extracted with an organic solvent (e.g., ether) to remove unreacted indole. The aqueous phase is then treated with decolorizing carbon and filtered.

-

Precipitation: The filtrate is acidified with hydrochloric acid to a pH of approximately 2, causing the indole-3-acetic acid to precipitate.

-

Final Product: The precipitated solid is filtered, washed with water, and dried to yield the final product.

Analytical Quantification by HPLC

IAA-d2 is primarily used as an internal standard for the accurate quantification of endogenous IAA in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common analytical technique.

Protocol: RP-HPLC for Indolic Compound Analysis [6]

-

Sample Preparation: Biological samples (e.g., bacterial culture supernatants) are clarified via centrifugal filtration.

-

Instrumentation: A Reversed-Phase HPLC (RP-HPLC) system equipped with a C8 column and a fluorimetric detector is used.

-

Mobile Phase:

-

Eluent A: 2.5:97.5 (v/v) acetic acid:water, adjusted to pH 3.8.

-

Eluent B: 80:20 (v/v) acetonitrile:water.

-

-

Gradient Elution: A gradient is run to separate the analytes. For example, starting with 80% Eluent A and 20% Eluent B, and transitioning to 100% Eluent B over 25-30 minutes.

-

Detection: The fluorimetric detector is set to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of IAA in the sample is determined by comparing its peak area to the peak area of the IAA-d2 internal standard.

Signaling Pathways and Workflows

IAA-d2 is expected to participate in the same biological pathways as its non-deuterated counterpart. It serves as a crucial tool for studying these processes.

IAA Biosynthesis Pathways

In plants and many microorganisms, IAA is primarily synthesized from the amino acid tryptophan through several independent pathways.[4][7][8]

Caption: Simplified overview of major IAA biosynthesis pathways from tryptophan.

Auxin Signaling in Plants

The canonical auxin signaling pathway in plants involves the degradation of Aux/IAA transcriptional repressors, which in turn allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[4]

Caption: Auxin (IAA) signaling pathway regulating gene expression in plants.

Experimental Workflow for Quantification

IAA-d2 is indispensable for accurately measuring endogenous IAA levels in complex biological matrices, correcting for sample loss during extraction and purification.

Caption: Typical workflow for quantifying endogenous IAA using IAA-d2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. INDOLE-3-ACETIC-ALPHA,ALPHA-D2 ACID | 24420-86-8 [chemicalbook.com]

- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated Indoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated indoleacetic acid (d-IAA). Deuterated analogs of IAA, a pivotal plant hormone, are indispensable as internal standards for precise quantification in mass spectrometric assays, enabling critical research in plant physiology, drug development, and metabolic studies.[1][2][3][4] This guide details established synthesis protocols, purification techniques, and presents quantitative data in a structured format for ease of comparison.

Introduction to Deuterated Indoleacetic Acid

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that regulate various aspects of plant growth and development.[2][3][5] Deuterium-labeled IAA (d-IAA) serves as an ideal internal standard in quantitative analysis using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][6] The use of polydeuterated standards, such as d4-IAA and d5-IAA, is particularly advantageous as it shifts the mass-to-charge ratio (m/z) of the molecule significantly away from the natural isotope cluster of unlabeled IAA, thereby increasing the sensitivity and accuracy of detection.[1][7]

Synthesis of Deuterated Indoleacetic Acid

The primary method for synthesizing deuterated indoleacetic acid is through acid-catalyzed hydrogen-deuterium (H-D) exchange on the indole (B1671886) ring of IAA. This approach is efficient and allows for the preparation of polydeuterated IAA.

General Workflow for d-IAA Synthesis

The overall process involves the dissolution of indole-3-acetic acid in a deuterated acidic medium, followed by heating to facilitate the H-D exchange. The reaction is then quenched, and the product is extracted and purified.

References

- 1. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Role of 3-Indoleacetic Acid-2,2-d2 in Advancing Plant Hormone Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 3-Indoleacetic acid-2,2-d2 (IAA-d2) in the study of plant hormones, specifically focusing on its use as an internal standard for the accurate quantification of endogenous indole-3-acetic acid (IAA). This deuterated analog of the primary plant auxin is an indispensable tool in metabolomics, enabling precise measurements for research in plant physiology, biochemistry, and the development of plant growth regulators.

Core Principles and Applications

3-Indoleacetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, from cell division and elongation to root formation and tropic responses. Understanding the precise spatial and temporal distribution of IAA is crucial for unraveling the complexities of plant growth and development. The use of stable isotope-labeled internal standards, such as IAA-d2, is the gold standard for the accurate quantification of endogenous IAA levels by mass spectrometry.

The principle behind using IAA-d2 as an internal standard lies in the isotope dilution method. A known amount of IAA-d2 is added to a plant tissue sample at the beginning of the extraction process. Since IAA-d2 is chemically identical to the endogenous IAA, it experiences the same losses during sample preparation, extraction, and derivatization. By measuring the ratio of the endogenous analyte to the labeled internal standard in the final analysis, the initial concentration of endogenous IAA can be accurately calculated. The distinct mass difference between IAA and IAA-d2 allows for their simultaneous detection and differentiation by mass spectrometry.

Quantitative Data of this compound

The following table summarizes the key quantitative properties of this compound, which are essential for its use in mass spectrometry-based quantification.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇D₂NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Exact Mass | 177.0758 | Inferred from molecular formula |

| Isotopic Purity | ≥98 atom % D | [1] |

| Mass Shift from Unlabeled IAA | M+2 | [1] |

Mass Spectral Fragmentation

Accurate quantification using mass spectrometry relies on the selection of specific parent and product ions for both the analyte and the internal standard. The fragmentation pattern of IAA-d2 is predictable based on the known fragmentation of unlabeled IAA. For GC-MS analysis, IAA and its deuterated analog are often derivatized, for example, by methylation, to improve their volatility and chromatographic behavior.

The electron ionization (EI) mass spectrum of methyl-IAA is characterized by a prominent molecular ion peak and a base peak resulting from the loss of the carboxymethyl group. For methyl-IAA-d2, these peaks will be shifted by two mass units.

| Compound | Derivatization | Parent Ion (m/z) | Major Fragment Ion (m/z) | Reference |

| IAA | Methylation | 189 | 130 | [2] |

| IAA-d2 | Methylation | 191 | 132 | Inferred from[2] |

| d4-IAA | Methylation | 194 | 134 | [2] |

| d5-IAA | Methylation | 195 | 135 | [2] |

Experimental Protocols

The following protocols are adapted from established methods for auxin quantification and can be implemented using this compound as an internal standard.[3][4]

Plant Tissue Extraction and Internal Standard Spiking

-

Sample Collection: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Internal Standard Addition: To the homogenized tissue, add a known amount of this compound solution (e.g., 10-50 ng in a small volume of solvent). The exact amount should be optimized based on the expected endogenous IAA levels.

-

Extraction: Add 1 mL of an appropriate extraction solvent (e.g., 80% methanol (B129727) or 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)) to the sample.

-

Incubation: Vortex the sample thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.

Solid-Phase Extraction (SPE) for Sample Cleanup

-

Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the auxins from the cartridge with 1 mL of 80% methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization for GC-MS Analysis

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of methanol).

-

Methylation: Add an ethereal solution of diazomethane (B1218177) dropwise until a persistent yellow color is observed. (Caution: Diazomethane is explosive and highly toxic. This step should be performed in a fume hood with appropriate safety precautions.)

-

Reaction Quenching: After 10 minutes, quench the reaction by adding a small drop of acetic acid.

-

Drying: Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Final Reconstitution: Reconstitute the derivatized sample in a small volume of a solvent suitable for GC-MS injection (e.g., 20 µL of ethyl acetate).

LC-MS/MS Analysis (Alternative to GC-MS)

For LC-MS/MS analysis, derivatization is often not necessary.

-

Reconstitution: Reconstitute the dried extract from the SPE step in a suitable mobile phase (e.g., 100 µL of 50% methanol).

-

Injection: Inject an appropriate volume of the sample onto a reverse-phase C18 column.

-

Chromatography: Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), to separate the auxins.

-

Mass Spectrometry: Perform analysis using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous IAA and the IAA-d2 internal standard.

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

The perception and signaling of auxin in plant cells is a well-characterized pathway involving the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).

Caption: Canonical auxin signaling pathway leading to gene expression.

Experimental Workflow: Auxin Quantification using IAA-d2

This workflow outlines the key steps in quantifying endogenous IAA in plant tissue using IAA-d2 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-distance Auxin Transport Assay [uvm.edu]

Commercial Suppliers and Technical Guide for 3-Indoleacetic acid-2,2-d2

This technical guide provides an in-depth overview of 3-Indoleacetic acid-2,2-d2, a deuterated analog of the primary plant auxin, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative product specifications, and experimental protocols for its application as an internal standard in mass spectrometry-based quantification of endogenous indole-3-acetic acid (IAA).

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary commercial sources identified are MedChemExpress and Sigma-Aldrich (a subsidiary of Merck KGaA). Both companies provide the compound for research purposes.[1]

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | HY-18569S2 | 99.06% (Purity) |

| Sigma-Aldrich | Indole-3-acetic-2,2-d2 acid | 492817 | 98 atom % D, 98% (CP) |

Quantitative Data and Product Specifications

This compound is supplied as a solid, typically off-white to light yellow. Its key application is as an internal standard in quantitative analyses, primarily using mass spectrometry. The deuterium (B1214612) labeling at the C2 position of the acetic acid side chain results in a mass shift of +2 compared to the unlabeled IAA, allowing for its differentiation in mass spectrometric analyses.

Table 2: Physicochemical and Product Data for this compound

| Property | MedChemExpress | Sigma-Aldrich |

| CAS Number | 24420-86-8[1] | 24420-86-8 |

| Molecular Formula | C₁₀H₇D₂NO₂ | C₁₀D₂H₇NO₂ |

| Molecular Weight | 177.20 | 177.20 |

| Isotopic Purity | Not specified on product page | 98 atom % D |

| Chemical Purity | 99.06% (HPLC) | 98% (CP) |

| Appearance | Solid | Solid |

| Melting Point | Not specified | 165-169 °C (lit.) |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Not specified |

| Solubility | DMSO | Not specified |

Data for MedChemExpress is for a representative deuterated IAA product, as specific data for the d2 analog was limited.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous IAA in biological samples by isotope dilution mass spectrometry. The following protocols are generalized methodologies based on published research and best practices.

Quantification of IAA in Plant Tissue using LC-MS/MS

This protocol outlines a common workflow for the extraction and quantification of IAA from plant material.

3.1.1. Sample Preparation and Extraction

-

Harvesting: Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen tissue in a suitable extraction buffer (e.g., 80% acetone (B3395972) in water containing 2.5 mM diethyl dithiocarbamate).[2]

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate. The amount should be comparable to the expected endogenous IAA concentration.

-

Extraction: Incubate the mixture at 4°C for at least 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

pH Adjustment and Partitioning: Adjust the pH of the aqueous residue and perform liquid-liquid partitioning or solid-phase extraction (SPE) to purify and concentrate the auxins.[2]

3.1.2. Derivatization (Optional, more common for GC-MS)

For LC-MS, derivatization is often not required. However, for GC-MS analysis, derivatization is necessary to increase the volatility of IAA. A common method is methylation using diazomethane (B1218177) or esterification with an alkyl chloroformate.[3]

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Reconstitute the purified extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

-

MRM Transitions for IAA: The precursor ion for IAA is typically [M+H]⁺ at m/z 176.1. A common product ion for quantification is m/z 130.0.[4]

-

MRM Transitions for this compound: The precursor ion for the deuterated standard is [M+H]⁺ at m/z 178.1. The corresponding product ion for quantification is m/z 132.0.

-

-

Quantification: The concentration of endogenous IAA is determined by calculating the ratio of the peak area of the endogenous IAA to the peak area of the this compound internal standard and comparing this to a standard curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the quantification of Indole-3-acetic acid using a deuterated internal standard.

Signaling Pathway

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, IAA, is a critical signaling molecule in plants. The canonical auxin signaling pathway is initiated by the binding of IAA to its co-receptors, TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.[5][6]

Auxin Signaling Pathway Diagram

Caption: The canonical auxin signaling pathway in the nucleus of a plant cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

A Technical Guide to the Isotopic Purity and Application of 3-IAA-d2

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin, a class of plant hormones that regulates various aspects of plant growth and development.[1] Accurate quantification of endogenous IAA is crucial for research in plant science, agriculture, and drug development. The gold standard for such quantification is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard.[2] Indole-3-acetic-2,2-d2 acid (3-IAA-d2), a deuterated form of IAA, serves as an ideal internal standard because its chemical and physical properties are nearly identical to the endogenous analyte, ensuring co-elution during chromatography and similar ionization efficiency.[3][4] This co-eluting characteristic allows it to effectively correct for variability during sample preparation and analysis.[2][3]

The reliability of quantitative data derived from IDMS is fundamentally dependent on the isotopic and chemical purity of the deuterated standard. This guide provides an in-depth overview of the critical concepts of isotopic purity and labeling efficiency for 3-IAA-d2, detailed experimental protocols for its characterization and use, and quantitative data to inform researchers in their applications.

Core Concepts: Isotopic Purity and Labeling Efficiency

Isotopic Purity

Isotopic purity, often expressed as "atom percent D," refers to the percentage of a specific atomic position in a molecule that is occupied by the desired isotope (deuterium in this case).[5] For 3-IAA-d2, a stated isotopic purity of 98 atom % D means that for the two labeled positions on the acetic acid side chain, 98% of the atoms are deuterium (B1214612) and 2% are hydrogen.

It is critical to distinguish isotopic purity from:

-

Chemical Purity: The percentage of the sample that is the desired chemical compound, regardless of its isotopic composition.

-

Species Abundance: The percentage of molecules that have a specific isotopic composition.[6] For a compound labeled with multiple deuterium atoms, the species abundance of the fully deuterated molecule will be lower than the atom percent enrichment due to the statistical probability of having one or more positions occupied by hydrogen.[6]

High isotopic purity is essential to prevent cross-contamination between the mass signals of the analyte and the internal standard, ensuring accurate quantification.

Labeling Efficiency (Degree of Deuteration)

In the context of synthesized deuterated compounds like 3-IAA-d2, "labeling efficiency" refers to the degree of deuterium incorporation achieved during the chemical synthesis. This is a measure of the effectiveness of the deuteration reaction. Methods like acid-catalyzed hydrogen-deuterium exchange are commonly employed for this purpose.[7][8][9][10] The efficiency of these reactions is influenced by factors such as the catalyst (e.g., D₂SO₄), solvent (e.g., CD₃OD), temperature, and reaction time.[7][8] The final isotopic enrichment of the product is a direct outcome of this labeling efficiency.

Quantitative Data Summary

The specifications of commercially available and synthesized deuterated IAA provide a benchmark for researchers.

Table 1: Example Specifications for Commercial Indole-3-acetic-2,2-d₂ acid

| Parameter | Specification | Source |

|---|---|---|

| Synonym(s) | 3-Indoleacetic acid-α,α-d₂, IAA-α,α-d₂ | |

| CAS Number | 24420-86-8 | |

| Molecular Weight | 177.20 g/mol | |

| Mass Shift | M+2 | |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | 98% (CP) |

| Form | Solid | |

Table 2: Example Synthesis Results for Deuterated Indole-3-Acetic Acid

| Deuteration Method | Product | Yield | Deuterium Incorporation | Analytical Method | Source |

|---|---|---|---|---|---|

| Acid-catalyzed H-D exchange | IAA-d₅ | 94% | 95% average D at C2, C4-C7 | ¹H NMR, ¹³C NMR, HRMS | [10] |

| Base-catalyzed H-D exchange | [2',2'-(²H₂)]IAA | N/A | N/A | LC-ESI-MS/MS |[11] |

Experimental Protocols

Accurate determination of isotopic purity and proper use in quantitative assays are paramount. The following are generalized protocols for key experimental procedures.

Protocol for Determining Isotopic Purity by Mass Spectrometry

This method is highly sensitive and directly measures the mass difference between isotopologues.

-

Objective: To separate and quantify the different isotopologues (d₀, d₁, d₂) of 3-IAA.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 3-IAA-d₂ sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

-

Derivatization (for GC-MS): To increase volatility, derivatize the sample. A common method is methylation of the carboxylic acid group followed by silylation of the indole (B1671886) nitrogen.[12]

-

Chromatographic Separation: Use a suitable column (e.g., C18 for LC, DB-5 for GC) to separate the analyte from any impurities.

-

Mass Spectrometry Analysis:

-

Acquire data in full scan mode over a mass range that includes the molecular ions of the non-deuterated and deuterated species (e.g., m/z 150-200 for underivatized IAA).

-

Alternatively, use Selected Ion Monitoring (SIM) to monitor the specific molecular ions ([M]⁺) for d₀, d₁, and d₂-IAA.[12]

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue in the extracted ion chromatogram.

-

Calculate the isotopic purity using the relative abundance of the ions.[12]

-

Formula: Isotopic Purity (%) = [Abundance of d₂-IAA / (Abundance of d₀-IAA + Abundance of d₁-IAA + Abundance of d₂-IAA)] x 100.

-

For high accuracy, correct for the natural abundance of isotopes like ¹³C.[12]

-

-

Protocol for Quantification of Endogenous IAA using 3-IAA-d₂ (IDMS)

This protocol outlines the standard workflow for using 3-IAA-d₂ as an internal standard.

-

Objective: To accurately quantify the concentration of endogenous IAA in a biological matrix.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).[2]

-

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the non-deuterated IAA reference standard and the 3-IAA-d₂ internal standard.

-

Create a series of calibration standards by spiking known concentrations of the reference standard into a blank biological matrix.

-

To each calibrator, quality control (QC) sample, and unknown sample, add a fixed, known amount of the 3-IAA-d₂ internal standard solution.[2][13]

-

-

Sample Extraction:

-

Perform an extraction to isolate the analyte and internal standard from the matrix. Common methods include protein precipitation (e.g., with cold acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).[2][14]

-

Centrifuge to pellet precipitates and transfer the supernatant for analysis.[2]

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples into the LC-MS/MS system.

-

Use a reversed-phase column (e.g., C18) for separation.[2]

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both endogenous IAA (e.g., m/z 174 → 130) and 3-IAA-d₂ (e.g., m/z 176 → 132).[1][15]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of IAA in the unknown samples by interpolating their response ratios from the calibration curve.[2]

-

-

Visualizations

Diagrams help clarify complex workflows and relationships, adhering to strict color and contrast guidelines for readability.

References

- 1. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for 3-Indoleacetic Acid-2,2-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 3-Indoleacetic acid-2,2-d2. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings. This compound is a deuterated form of the primary plant hormone auxin and is widely used as an internal standard in quantitative analyses by mass spectrometry and NMR.[1]

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms the material's identity and quality. The following table summarizes the typical specifications found on a CoA for this compound.

| Test Parameter | Typical Specification | Significance |

| Chemical Purity | ≥98% (CP) | Indicates the percentage of the material that is this compound, exclusive of isotopic isomers and residual solvents. A high chemical purity is crucial for accurate quantification and to avoid interference from impurities in experimental assays. |

| Isotopic Purity | ≥98 atom % D | Represents the percentage of the deuterium-labeled positions that are occupied by deuterium (B1214612).[2] High isotopic purity is essential for its use as an internal standard to ensure minimal isotopic interference with the analyte of interest. |

| Appearance | White to off-white solid | A physical property that serves as a preliminary quality control check. Any significant deviation from the expected appearance could indicate contamination or degradation. |

| Molecular Formula | C₁₀D₂H₇NO₂ | Confirms the elemental composition of the molecule, including the presence of two deuterium atoms.[3] |

| Molecular Weight | 177.20 g/mol | The calculated molecular weight based on the specific isotopic composition.[2] This value is fundamental for preparing solutions of known concentrations. |

| Melting Point | 165-169 °C | A physical constant that can be used to confirm the identity and purity of the compound. A broad melting range may suggest the presence of impurities.[3] |

| Mass Shift | M+2 | Indicates the mass difference between the deuterated compound and its unlabeled counterpart, which is a key parameter in mass spectrometry-based applications.[3][2] |

Analytical Workflow and Logical Relationships

The analysis of this compound follows a logical progression of tests designed to confirm its identity, purity, and isotopic enrichment. The following diagram illustrates the typical workflow.

This workflow demonstrates the interconnectivity of the analytical techniques used to characterize this compound, culminating in the generation of a comprehensive Certificate of Analysis.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in a Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is employed to separate and quantify the main compound from any non-isotopic impurities.

Methodology:

-

Sample Preparation: A known concentration of this compound is prepared by dissolving the solid material in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed for the separation of indole (B1671886) compounds.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: The elution of the compound is monitored by UV absorbance at a wavelength where indole compounds exhibit strong absorbance (typically around 280 nm).

-

Quantification: The chemical purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

Methodology:

-

Sample Introduction: The sample, either directly infused or eluted from an HPLC or GC system, is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of indoleacetic acid.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of a prominent ion corresponding to the molecular weight of the deuterated compound confirms its identity.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the deuterated species (M+2) and the unlabeled species (M). A general method for this calculation involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Spectroscopy: The absence or significant reduction of the signal corresponding to the protons at the C-2 position of the acetic acid side chain confirms the successful deuteration at this site. The remaining proton signals should be consistent with the structure of indole-3-acetic acid.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

Indole-3-Acetic Acid (IAA) Signaling Pathway

3-Indoleacetic acid is a key regulator of plant growth and development. Understanding its signaling pathway provides context for the application of its deuterated analog in biological research. The following diagram illustrates a simplified overview of the IAA signaling pathway in plants.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it binds to the TIR1/AFB receptor, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This releases the ARF to activate the transcription of genes involved in plant growth and development.

This technical guide provides a framework for interpreting the Certificate of Analysis for this compound, enabling researchers to confidently assess the quality and suitability of this critical reagent for their scientific investigations.

References

A Technical Guide to the Natural Abundance of Deuterium in Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in indole-3-acetic acid (IAA), the primary auxin in plants. Understanding the isotopic composition of IAA is critical for a range of applications, from metabolic studies to the development of deuterated drugs. This document details the established natural abundance of deuterium, outlines the primary analytical methodologies for its measurement, and provides exemplary experimental protocols.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. This is in contrast to the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. Deuterium is naturally present in all hydrogen-containing compounds, including indole-3-acetic acid.

The natural abundance of deuterium is approximately 0.015% of all hydrogen atoms. However, this value can vary slightly depending on the source of the sample and the specific position of the hydrogen atom within a molecule. This site-specific variation in isotopic abundance can provide valuable information about the molecule's origin, biosynthetic pathway, and metabolic history.

In the context of drug development, the substitution of hydrogen with deuterium at specific molecular positions can alter the pharmacokinetic properties of a drug, a strategy known as "deuterated drugs." This is due to the kinetic isotope effect, where the heavier deuterium forms stronger covalent bonds than protium, potentially slowing down metabolic processes.

Quantitative Data on Natural Isotope Abundance

| Element | Isotope | Natural Abundance (%) |

|---|---|---|

| Hydrogen (H) | ¹H | 99.985 |

| ²H (Deuterium) | 0.015 | |

| Carbon (C) | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Nitrogen (N) | ¹⁴N | 99.63 |

| ¹⁵N | 0.37 | |

| Oxygen (O) | ¹⁶O | 99.76 |

| ¹⁷O | 0.04 | |

| ¹⁸O | 0.20 |

Experimental Protocols for Determining Deuterium Abundance

The determination of deuterium abundance in organic molecules at natural levels requires highly sensitive and precise analytical techniques. The two primary methods employed for this purpose are Isotope-Ratio Mass Spectrometry (IRMS) and Natural Abundance Deuterium Nuclear Magnetic Resonance (NAD NMR) Spectroscopy.

Isotope-Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for measuring the relative abundance of isotopes with high precision. For deuterium analysis in organic compounds like indole-3-acetic acid, the sample is first combusted or pyrolyzed to convert the hydrogen into hydrogen gas (H₂). This gas is then introduced into the mass spectrometer, where it is ionized. The resulting ions (H₂⁺, HD⁺, and D₂⁺) are separated based on their mass-to-charge ratio by a magnetic field and detected by a multiple-collector system. The ratio of HD⁺ to H₂⁺ provides a precise measure of the deuterium abundance.

Experimental Protocol: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for IAA

-

Sample Preparation:

-

Extract and purify indole-3-acetic acid from the sample matrix using appropriate chromatographic techniques (e.g., solid-phase extraction followed by HPLC).

-

Derivatize the IAA to a volatile form, such as its methyl ester (MeIAA), to make it amenable to gas chromatography. This can be achieved by reacting the purified IAA with diazomethane (B1218177) or a similar methylating agent.

-

Accurately weigh a small amount of the derivatized sample into a tin or silver capsule.

-

-

Gas Chromatographic Separation:

-

Introduce the sample into a gas chromatograph (GC) equipped with a suitable capillary column for the separation of MeIAA from any remaining impurities.

-

The GC oven temperature program should be optimized to achieve good separation and peak shape for the MeIAA peak.

-

-

Combustion and Reduction:

-

The eluent from the GC is directed into a high-temperature combustion furnace (typically >1400 °C) containing an oxidant (e.g., copper oxide), where the MeIAA is quantitatively combusted to CO₂, H₂O, and N₂.

-

The combustion products then pass through a reduction furnace (e.g., containing reduced copper) to convert the H₂O to H₂ gas. Water is removed from the gas stream using a water trap.

-

-

Isotope Ratio Analysis:

-

The purified H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.

-

The mass spectrometer measures the ion beams of m/z 2 (H₂⁺) and m/z 3 (HD⁺) simultaneously using a multiple Faraday cup collector system.

-

The ratio of the ion currents (m/z 3 / m/z 2) is used to determine the deuterium abundance, typically expressed in delta notation (δ²H) relative to a standard (e.g., Vienna Standard Mean Ocean Water - VSMOW).

-

Natural Abundance Deuterium Nuclear Magnetic Resonance (NAD NMR) Spectroscopy

NAD NMR is a non-destructive technique that can provide information about the distribution of deuterium at specific positions within a molecule (site-specific isotope analysis). While deuterium has a much lower NMR sensitivity than protium due to its lower gyromagnetic ratio and low natural abundance, modern high-field NMR spectrometers with cryogenically cooled probes can acquire high-quality deuterium spectra from unlabeled compounds. The area of each deuterium signal in the NMR spectrum is proportional to the abundance of deuterium at that particular molecular site.

Experimental Protocol: ²H NMR Spectroscopy for IAA

-

Sample Preparation:

-

A highly concentrated solution of purified indole-3-acetic acid is required. The concentration should be as high as possible, typically in the range of 100 mg/mL or more.

-

Dissolve the IAA sample in a deuterated solvent that does not have signals overlapping with the signals of interest in the IAA molecule. A suitable solvent would be aprotic, such as acetonitrile-d₃ or dimethyl sulfoxide-d₆.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a sensitive cryoprobe.

-

Acquire the ²H NMR spectrum using a large number of scans to achieve an adequate signal-to-noise ratio. This may require several hours of acquisition time.

-

Proton decoupling is typically used to simplify the spectrum and improve sensitivity by collapsing multiplets arising from ²H-¹H coupling.

-

-

Data Analysis:

-

Process the acquired free induction decay (FID) to obtain the ²H NMR spectrum.

-

Integrate the area of each resolved signal in the spectrum. The relative integrals of the signals correspond to the relative abundance of deuterium at each position in the indole-3-acetic acid molecule.

-

For absolute quantification, a reference standard with a known deuterium concentration can be used.

-

Visualizations: Pathways and Workflows

Conclusion

The natural abundance of deuterium in indole-3-acetic acid, while having a generally accepted average value, exhibits site-specific variations that are of significant interest to researchers in plant science, metabolism, and drug development. While a definitive public record of these site-specific abundances is not available, powerful analytical techniques such as IRMS and NAD NMR provide the means to determine these values experimentally. The protocols and pathways outlined in this guide offer a foundational understanding for researchers aiming to explore the isotopic composition of IAA and leverage this information in their scientific pursuits. The continued application of these techniques will undoubtedly lead to a deeper understanding of the nuanced roles of phytohormones in biological systems.

Mass Shift of 3-Indoleacetic Acid-2,2-d2 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of 3-Indoleacetic acid-2,2-d2 (IAA-d2) in mass spectrometry and its application as an internal standard for the quantitative analysis of endogenous 3-Indoleacetic acid (IAA), a critical plant hormone. This document details the synthesis of IAA-d2, experimental protocols for sample preparation and LC-MS/MS analysis, and the underlying principles of its mass spectrometric behavior.

Introduction to 3-Indoleacetic Acid and the Role of Isotopic Labeling

3-Indoleacetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in numerous developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1] Accurate quantification of IAA in plant tissues is crucial for understanding its regulatory functions.

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the precise and sensitive quantification of phytohormones. The use of stable isotope-labeled internal standards, such as this compound (IAA-d2), is essential for accurate quantification.[2] IAA-d2 is an isotopologue of IAA where two hydrogen atoms on the carbon adjacent to the carboxylic acid group are replaced by deuterium (B1214612) atoms. This results in a predictable mass shift, allowing it to be distinguished from the endogenous, unlabeled IAA in a mass spectrometer while sharing nearly identical chemical and physical properties.[3] This co-elution and similar ionization efficiency enable correction for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.[4]

Synthesis of this compound

The synthesis of IAA-d2 is typically achieved through a base-catalyzed hydrogen-deuterium exchange reaction.[5] This method is favored for its simplicity and efficiency.

Experimental Protocol: Base-Catalyzed Deuterium Exchange

Materials:

-

3-Indoleacetic acid (IAA)

-

Deuterated methanol (B129727) (CD3OD)

-

Sodium deuteroxide (NaOD) in D2O or another suitable deuterated base

-

Deuterium oxide (D2O)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-Indoleacetic acid in deuterated methanol.

-

Add a solution of sodium deuteroxide in D2O to the mixture. The basic conditions facilitate the deprotonation of the α-hydrogens, which are acidic due to the adjacent carboxyl group.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the exchange of the α-protons with deuterium from the solvent.

-

Monitor the reaction progress by taking aliquots and analyzing them via mass spectrometry to determine the extent of deuterium incorporation.

-

Once the desired level of deuteration is achieved, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the deuterated product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the solid this compound.

Mass Spectrometric Analysis of IAA and IAA-d2

The key to utilizing IAA-d2 as an internal standard lies in the distinct mass-to-charge (m/z) ratios of the precursor and product ions of the labeled and unlabeled compounds.

Mass Shift and Fragmentation

In positive ion electrospray ionization (ESI) mass spectrometry, both IAA and IAA-d2 are typically observed as protonated molecules, [M+H]+. The molecular weight of IAA (C10H9NO2) is approximately 175.19 g/mol .[1] The molecular weight of IAA-d2 (C10H7D2NO2) is approximately 177.20 g/mol , reflecting the replacement of two protons with two deuterons.[6] This results in a +2 Da mass shift for the precursor ion.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecules of both IAA and IAA-d2 undergo a characteristic fragmentation. The most common fragmentation pathway involves the neutral loss of the carboxylic acid group as formic acid (HCOOH) for IAA, or its deuterated analogue for IAA-d2, leading to the formation of a stable quinolinium ion.[7]

-

IAA: The precursor ion [M+H]+ at m/z 176 fragments to a product ion at m/z 130.[8]

-

IAA-d2: The precursor ion [M+H]+ at m/z 178 fragments to a product ion at m/z 132.[1]

This consistent +2 Da shift in both the precursor and product ions allows for highly specific detection and quantification using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the quantitative analysis of IAA using IAA-d2 as an internal standard.

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| 3-Indoleacetic acid (IAA) | 176 | 130 | N/A |

| This compound (IAA-d2) | 178 | 132 | +2 |

Experimental Protocol for IAA Quantification

The following is a generalized protocol for the extraction and quantification of IAA from plant tissues using IAA-d2 as an internal standard.

Sample Preparation and Extraction

-

Homogenization: Flash-freeze a known weight of plant tissue (typically 50-100 mg) in liquid nitrogen and grind to a fine powder.[9]

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol or isopropanol (B130326) with 1% acetic acid) containing a known amount of IAA-d2 internal standard.

-

Incubation: Incubate the mixture at 4°C for several hours with gentle agitation.

-

Centrifugation: Centrifuge the extract to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the auxins.

Solid-Phase Extraction (SPE) for Clean-up

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a low-percentage organic solvent to remove highly polar interferences.

-

Elution: Elute the auxins from the cartridge using a higher concentration of organic solvent (e.g., 80% methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

IAA: 176 -> 130

-

IAA-d2: 178 -> 132

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for IAA quantification.

Canonical Auxin Signaling Pathway

Caption: Canonical auxin signaling pathway in the nucleus.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[8][10] When auxin is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA.[11] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[12] The degradation of Aux/IAA releases the ARF transcription factors, which can then activate the expression of auxin-responsive genes, leading to various cellular responses.[13]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uab.edu [uab.edu]

- 4. researchgate.net [researchgate.net]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-acetic-2,2-d2 acid D 98atom , 98 CP 24420-86-8 [sigmaaldrich.com]

- 7. jabonline.in [jabonline.in]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Deuterium Switch in Auxin Biology: An In-depth Technical Guide to the Biological Activity of Deuterated Auxins

Abstract

This technical guide provides a comprehensive overview of the biological activity of deuterated auxins in plants, tailored for researchers, scientists, and drug development professionals. While deuterated auxins are primarily utilized as internal standards for precise quantification in metabolic studies, their potential to modulate biological activity through the kinetic isotope effect (KIE) presents a compelling area of investigation. This document synthesizes the foundational principles of auxin biology with the physicochemical consequences of deuterium (B1214612) substitution. It details standard experimental protocols for assessing auxin activity, which can be adapted for comparative studies of deuterated and non-deuterated analogs. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format using Graphviz diagrams. Although direct comparative quantitative data on the bioactivity of deuterated auxins is currently limited in publicly available literature, this guide serves as a foundational resource for designing and interpreting experiments in this emerging field.

Introduction: The Rationale for Deuterating Auxins

Auxins, with indole-3-acetic acid (IAA) as the principal form, are a class of phytohormones that orchestrate a vast array of developmental processes in plants, including cell elongation and division, root formation, and tropic responses.[1][2] The precise regulation of auxin homeostasis, through biosynthesis, transport, and catabolism, is critical for normal plant growth.

Deuteration, the substitution of a hydrogen atom (¹H) with its stable isotope deuterium (²H or D), is a subtle yet powerful chemical modification. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3] This increased bond strength can lead to a slower rate of enzymatic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) .[4]

In the context of auxin biology, the KIE offers a tantalizing prospect: if a rate-limiting step in auxin metabolism or signaling involves the cleavage of a C-H bond, then a deuterated auxin analog may exhibit:

-

Increased metabolic stability: A reduced rate of enzymatic degradation could lead to a longer in-planta half-life.

-

Altered biological activity: A prolonged presence or altered metabolic profile could potentially enhance or otherwise modify the physiological response.

-

Modified transport characteristics: While less directly linked to the KIE, isotopic substitution could subtly influence interactions with transport proteins.

This guide explores these possibilities, providing the theoretical framework and practical methodologies for their investigation.

Theoretical Impact of Deuteration on Auxin's Biological Activity

The primary hypothesis for the altered biological activity of deuterated auxins centers on the kinetic isotope effect. The metabolic inactivation of IAA can occur through several pathways, some of which involve the oxidation of the indole (B1671886) ring or the side chain. If a C-H bond at a position targeted for enzymatic degradation is replaced with a C-D bond, the rate of that metabolic process may be reduced.

For instance, the oxidation of IAA by enzymes such as peroxidases is a key catabolic pathway. A deuterated IAA molecule could exhibit a slower rate of degradation by these enzymes, leading to a higher effective concentration at the site of action for a longer duration. This could, in theory, result in a more pronounced or prolonged physiological response.

However, it is also plausible that deuteration has no significant effect on biological activity. As observed with deuterated ethylene, which was found to be as effective as its non-deuterated counterpart in inhibiting pea root growth, the rate-limiting step of a hormone's action may not involve the cleavage of a C-H bond.[5]

Quantitative Data Summary (Hypothetical)

As of the date of this publication, there is a notable absence of direct, peer-reviewed quantitative data comparing the biological activity of deuterated auxins with their non-deuterated counterparts. The tables below are presented as templates for organizing data from future comparative experiments, based on standard auxin bioassays.

Table 1: Comparative Root Elongation Assay of Deuterated vs. Non-Deuterated Indole-3-Acetic Acid (IAA)

| Concentration (M) | Mean Root Length (mm) - IAA | Standard Deviation - IAA | Mean Root Length (mm) - Deuterated IAA | Standard Deviation - Deuterated IAA | % Difference in Activity |

| 10⁻¹⁰ | |||||

| 10⁻⁹ | |||||

| 10⁻⁸ | |||||

| 10⁻⁷ | |||||

| 10⁻⁶ | |||||

| Control (0) |

Table 2: Comparative Coleoptile Elongation Assay of Deuterated vs. Non-Deuterated IAA

| Concentration (M) | Mean Coleoptile Elongation (%) - IAA | Standard Deviation - IAA | Mean Coleoptile Elongation (%) - Deuterated IAA | Standard Deviation - Deuterated IAA | % Difference in Activity |

| 10⁻⁸ | |||||

| 10⁻⁷ | |||||

| 10⁻⁶ | |||||

| 10⁻⁵ | |||||

| 10⁻⁴ | |||||

| Control (0) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the biological activity of deuterated and non-deuterated auxins.

Arabidopsis thaliana Root Elongation Assay

This bioassay is a sensitive method to quantify auxin activity, as exogenous auxin typically inhibits primary root elongation in a dose-dependent manner.[6]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

-

Petri plates (90 mm)

-

Sterile water

-

Stock solutions of non-deuterated IAA and deuterated IAA (e.g., in ethanol (B145695) or DMSO)

-

Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Tween-20 for 10 minutes. Rinse the seeds 5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

-

Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber and orient them vertically. Allow the seedlings to grow for 4-5 days.

-

Treatment: Prepare MS agar plates containing a range of concentrations of non-deuterated IAA and deuterated IAA (e.g., 10⁻¹⁰ M to 10⁻⁶ M), including a control plate with the solvent only.

-

Transfer: Carefully transfer seedlings with similar primary root lengths to the treatment plates.

-

Incubation: Return the plates to the growth chamber and incubate for a defined period (e.g., 3-5 days).

-

Data Collection: Scan the plates daily and measure the primary root length from the root-shoot junction to the root tip using image analysis software.

-

Analysis: Calculate the mean root length and standard deviation for each treatment. Plot dose-response curves and compare the effects of the deuterated and non-deuterated auxins.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxin to promote cell elongation in oat coleoptile segments.[7][8]

Materials:

-

Oat seeds (Avena sativa)

-

Vermiculite (B1170534) or sand

-

Red light source

-

Coleoptile cutter

-

Incubation buffer (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0)

-

Stock solutions of non-deuterated IAA and deuterated IAA

-

Shaking incubator

-

Dissecting microscope with a calibrated eyepiece or digital imaging system

Procedure:

-

Seedling Growth: Sow oat seeds in moist vermiculite or sand and grow them in complete darkness or under a dim red light for 3-4 days.

-

Coleoptile Excision: Under red light, harvest the coleoptiles. Remove the apical tip (approx. 3 mm) and a basal section (approx. 5 mm). Cut a sub-apical segment of a defined length (e.g., 10 mm).

-

Pre-incubation: Float the segments in the incubation buffer for 1-2 hours to deplete endogenous auxin.

-

Treatment: Prepare a series of dilutions of non-deuterated IAA and deuterated IAA in the incubation buffer (e.g., 10⁻⁸ M to 10⁻⁴ M), including a control with buffer only.

-

Incubation: Transfer a set number of coleoptile segments (e.g., 10-15) to each treatment solution and incubate in the dark on a shaker for 18-24 hours.

-

Measurement: Measure the final length of each coleoptile segment.

-

Analysis: Calculate the mean elongation and standard deviation for each treatment. Express the results as a percentage increase over the initial length. Plot dose-response curves for comparison.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in auxin biology relevant to the study of deuterated auxins.

Caption: Canonical auxin signaling pathway.

Caption: Workflow for comparative auxin bioassays.

Caption: Kinetic Isotope Effect on auxin metabolism.

Conclusion and Future Directions

The use of deuterated auxins in plant biology is a field with considerable untapped potential. While their role as internal standards in quantitative analysis is well-established, their application as tools to probe and potentially modulate auxin's biological activity is an exciting frontier. The foundational principle of the kinetic isotope effect suggests that deuterated auxins may exhibit increased metabolic stability, potentially leading to altered physiological responses.

This technical guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to undertake comparative studies of deuterated and non-deuterated auxins. Future research should focus on generating robust quantitative data from bioassays to confirm or refute the hypothesized increase in biological activity. Furthermore, investigations into the effects of deuteration on auxin-receptor binding affinity and downstream gene expression will be crucial for a comprehensive understanding. Such studies will not only illuminate the fundamental aspects of auxin metabolism and signaling but may also open new avenues for the development of novel plant growth regulators with enhanced properties.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Effect of Photoperiod on the Metabolism of Deuterium-Labeled Gibberellin A53 in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Hormone Action: Use of Deuterated Ethylene to Measure Isotopic Exchange with Plant Material and the Biological Effects of Deuterated Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 7. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

Methodological & Application

Application Note: Quantification of 3-Indoleacetic Acid in Biological Matrices using 3-Indoleacetic acid-2,2-d2 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that plays a pivotal role in regulating plant growth and development. Accurate quantification of IAA in various biological matrices, such as plant tissues and bacterial cultures, is crucial for understanding its biosynthesis, transport, and signaling pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective quantification of IAA.[1][2][3] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5] 3-Indoleacetic acid-2,2-d2 (IAA-d2) is a commonly used deuterated internal standard for IAA quantification due to its similar chemical and physical properties to the unlabeled analyte.[6][7][8]

This application note provides a detailed protocol for the quantification of IAA in plant and bacterial samples using IAA-d2 as an internal standard with LC-MS/MS.

Analytical Principle

The principle of this method is based on stable isotope dilution analysis. A known amount of IAA-d2 is added to the sample at the beginning of the extraction process. IAA and IAA-d2 are then co-extracted, purified, and analyzed by LC-MS/MS. Since IAA and IAA-d2 have nearly identical chromatographic behavior and ionization efficiency, any sample loss or variation during the analytical process will affect both compounds equally. Quantification is achieved by measuring the peak area ratio of the analyte (IAA) to the internal standard (IAA-d2) and comparing it to a calibration curve prepared with known concentrations of IAA and a constant concentration of IAA-d2.

Experimental Protocols

Materials and Reagents

-

3-Indoleacetic acid (IAA) standard (≥98% purity)

-

This compound (IAA-d2) (≥98% isotopic purity)

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

Plant Tissue (e.g., Arabidopsis thaliana seedlings):

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

To the homogenized powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).

-

Add a known amount of IAA-d2 internal standard solution to each sample. The final concentration should be within the range of the calibration curve.

-

Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be included.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the auxins with 1 mL of methanol.

-

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Bacterial Culture (e.g., E. coli):

-

Collect 1 mL of bacterial culture.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add a known amount of IAA-d2 internal standard solution to the supernatant.

-

To precipitate proteins, add 4 volumes of ice-cold methanol to the supernatant.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | IAA: 176.1 -> 130.1 (Quantifier), 176.1 -> 103.0 (Qualifier) IAA-d2: 178.1 -> 132.1 (Quantifier) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500°C |

Note on Internal Standard Stability: While IAA-d2 is a widely used internal standard, users should be aware of the potential for back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially under certain pH and temperature conditions. It is recommended to prepare fresh stock solutions of the internal standard and to keep samples cool to minimize this effect.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for IAA using IAA-d2 as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| IAA | 0.1 - 100 | >0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| IAA | Low | 1 | <10% | 90-110% | <15% | 85-115% |

| Medium | 10 | <10% | 90-110% | <15% | 85-115% | |